2-(Bis(2-chloroethyl)amino)ethanol hydrochloride
Overview
Description
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride is a chemical compound known for its applications in organic synthesis and medicinal chemistry. It is a derivative of ethanolamine, where the amino group is substituted with two 2-chloroethyl groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Scientific Research Applications
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride is utilized in various fields of scientific research:
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Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a building block for the preparation of piperazine derivatives .
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Biology
- Employed in the study of biochemical pathways involving alkylating agents.
- Used to investigate the effects of alkylating agents on DNA and protein synthesis.
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Medicine
- Serves as a precursor in the synthesis of chemotherapeutic agents.
- Utilized in the development of drugs targeting cancer cells through alkylation of DNA.
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Industry
- Applied in the production of specialty chemicals and pharmaceuticals.
- Used in the manufacture of agrochemicals and other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride typically involves the reaction of ethanolamine with 2-chloroethyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
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Reaction with Thionyl Chloride
Reactants: Ethanolamine and thionyl chloride.
Conditions: The reaction is conducted at low temperatures (0°C) to prevent side reactions. Thionyl chloride is added slowly to a solution of ethanolamine in an inert solvent like benzene.
Procedure: The mixture is then heated to reflux for several hours.
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Industrial Production Methods
Reactants: Ethanolamine and 2-chloroethyl chloride.
Conditions: The reaction is typically carried out in a solvent such as chloroform at temperatures below 0°C to control the exothermic nature of the reaction.
Procedure: The mixture is stirred and gradually warmed to room temperature, followed by heating to 60-65°C to complete the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride undergoes various chemical reactions, including:
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Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar solvents like water or alcohols.
Products: Substituted ethanolamine derivatives.
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Oxidation Reactions
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized derivatives of ethanolamine.
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Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the compound, often leading to the formation of primary amines.
Mechanism of Action
The mechanism of action of 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This alkylation process is crucial in its application as a chemotherapeutic agent, where it targets rapidly dividing cancer cells .
Comparison with Similar Compounds
2-(Bis(2-chloroethyl)amino)ethanol hydrochloride can be compared with other alkylating agents such as:
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Cyclophosphamide
- Similar in its alkylating mechanism but differs in its metabolic activation.
- Used extensively in chemotherapy.
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Melphalan
- Contains a phenylalanine moiety, making it more selective for certain cancer types.
- Used in the treatment of multiple myeloma.
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Chlorambucil
- A less reactive alkylating agent with a longer half-life.
- Used in the treatment of chronic lymphocytic leukemia.
These compounds share a common mechanism of action but differ in their chemical structures, pharmacokinetics, and clinical applications .
Properties
IUPAC Name |
2-[bis(2-chloroethyl)amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2NO.ClH/c7-1-3-9(4-2-8)5-6-10;/h10H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECSLTUASJOEBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00981486 | |
Record name | 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00981486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63978-53-0 | |
Record name | Ethanol mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Bis(2-chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00981486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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